1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene

Descripción general

Descripción

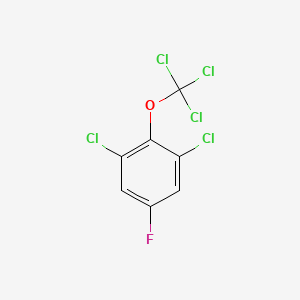

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H2Cl5FO. It is known for its unique structure, which includes a benzene ring substituted with chlorine, fluorine, and a trichloromethoxy group. This compound is used in various scientific and industrial applications, particularly in the field of herbicides .

Métodos De Preparación

The synthesis of 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene involves several steps. One common method includes the reaction of 1,3-dichloro-5-fluorobenzene with trichloromethyl chloroformate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or distillation to obtain the compound in its pure form .

Análisis De Reacciones Químicas

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form different products depending on the reagents and conditions used.

Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding phenols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in the development of herbicides.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its primary application remains in agriculture.

Mecanismo De Acción

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets in plants. It inhibits the growth of weeds by interfering with essential biochemical pathways, leading to the disruption of cell division and growth. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of vital proteins and enzymes in plants.

Comparación Con Compuestos Similares

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:

1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene: This compound has similar substituents but differs in the position and type of functional groups.

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trichloromethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it particularly effective as a herbicide .

Actividad Biológica

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₂Cl₅F and a significant molecular weight due to its multiple halogen substituents. The compound features two chlorine atoms and one fluorine atom on the benzene ring, with a trichloromethoxy group (-O-CCl₃) attached to the second carbon of the ring. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts reactions and halogenation processes. These methods often involve the use of catalysts such as aluminum chloride to facilitate the introduction of halogen groups into the aromatic system.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to have an IC50 value of less than 10 µM against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. This level of activity indicates a strong potential for its use in cancer therapeutics, particularly in targeting metastatic colon cancer cells .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Selectivity over Normal Cells |

|---|---|---|

| SW480 | <10 | High |

| SW620 | <10 | High |

| PC3 | <10 | Moderate |

| K-562 | <10 | Moderate |

The mechanisms underlying the cytotoxic effects of this compound involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have indicated that this compound can significantly increase late apoptosis rates in cancer cells. The most notable effects were observed in SW480 and SW620 cell lines, where late apoptosis rates reached up to 97% with specific derivatives .

Case Studies

In a comparative study involving various halogenated compounds, derivatives of this compound demonstrated superior growth inhibitory profiles compared to standard chemotherapeutics like cisplatin. The study highlighted that compounds with similar structural features but different halogen substitutions exhibited varying degrees of cytotoxicity, suggesting that the specific arrangement and type of halogens significantly influence biological activity .

Table 2: Comparative Cytotoxicity of Halogenated Compounds

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | <10 | High selectivity for cancer cells |

| Cisplatin | ~10 | Broad-spectrum but lower selectivity |

| 4-Chloro-3,5-difluorobenzotrifluoride | ~15 | Moderate activity against selected cell lines |

Propiedades

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTACXODBXFDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.